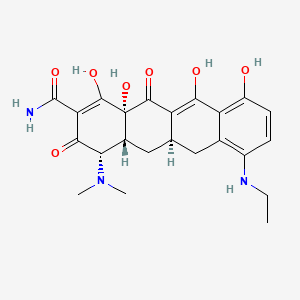
1-cyano-N-(4-fluorophenyl)methanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyano-N-(4-fluorophenyl)methanethioamide is an organic compound characterized by the presence of a cyano group, a fluorophenyl group, and a methanethioamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyano-N-(4-fluorophenyl)methanethioamide typically involves the reaction of 4-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then treated with cyanogen bromide to yield the desired product. The reaction conditions usually require a solvent such as ethanol and are carried out at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like cyanogen bromide.
化学反応の分析
Types of Reactions: 1-Cyano-N-(4-fluorophenyl)methanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
1-Cyano-N-(4-fluorophenyl)methanethioamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1-cyano-N-(4-fluorophenyl)methanethioamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The methanethioamide moiety can form hydrogen bonds and other interactions with biological targets, influencing the compound’s overall activity.
類似化合物との比較
- 1-Cyano-N-(4-methylphenyl)methanethioamide
- 1-Cyano-N-(4-chlorophenyl)methanethioamide
- 1-Cyano-N-(4-bromophenyl)methanethioamide
Comparison: 1-Cyano-N-(4-fluorophenyl)methanethioamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interaction with biological targets compared to its methyl, chloro, and bromo analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to different biological activities and applications.
特性
CAS番号 |
79174-47-3 |
|---|---|
分子式 |
C8H5FN2S |
分子量 |
180.20 g/mol |
IUPAC名 |
1-cyano-N-(4-fluorophenyl)methanethioamide |
InChI |
InChI=1S/C8H5FN2S/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,(H,11,12) |
InChIキー |
BRBRUGYQTAGYPY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=S)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[8-[[[[3-(aminomethyl)phenyl]methyl]amino]carbonyl]-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13416512.png)

![9-Fluoro-7-methylbenzo[c]acridine](/img/structure/B13416526.png)


![4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride](/img/structure/B13416535.png)




![(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-en-7-one](/img/structure/B13416554.png)
![2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonic acid](/img/structure/B13416559.png)


